Insulin Receptor Binding Affinity: Human Insulin Versus Insulin Lispro and Insulin Aspart
Human insulin serves as the 100% reference baseline for insulin receptor binding affinity. In purified human insulin receptor assays, insulin lispro demonstrated insulin receptor affinity of 84% ± 6% relative to human insulin (100%), while insulin aspart exhibited 92% ± 6% relative affinity [1]. Both analogs showed comparable insulin receptor off-rates to human insulin, but insulin lispro exhibited a slightly elevated IGF-I receptor affinity compared to human insulin, a parameter that may influence mitogenic signaling profiles [1]. The metabolic potency (measured in mouse adipocytes) was 82% ± 3% for insulin lispro and 101% ± 2% for insulin aspart relative to human insulin (100%) [1].
| Evidence Dimension | Insulin receptor affinity relative to human insulin |
|---|---|
| Target Compound Data | 100% (reference baseline) |
| Comparator Or Baseline | Insulin lispro: 84% ± 6%; Insulin aspart: 92% ± 6% |
| Quantified Difference | Insulin lispro: 16% lower affinity; Insulin aspart: 8% lower affinity |
| Conditions | Purified human insulin receptor binding assay |
Why This Matters
Procurement of human insulin as a reference standard is essential for receptor binding assays during analog characterization and biosimilarity studies, as it defines the 100% baseline against which all analogs are calibrated.
- [1] Kurtzhals P, Schäffer L, Sørensen A, Kristensen C, Jonassen I, Schmid C, Trüb T. Correlations of receptor binding and metabolic and mitogenic potencies of insulin analogs designed for clinical use. Diabetes. 2000 Jun;49(6):999-1005. doi: 10.2337/diabetes.49.6.999. PMID: 10866053. View Source
